Dihydromyricetin

Übersicht

Beschreibung

Dihydromyricetin is a flavonoid compound primarily derived from the plant Ampelopsis grossedentata. It is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects . This compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields.

Wissenschaftliche Forschungsanwendungen

Dihydromyricetin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet mehrere molekulare Zielstrukturen und Signalwege. Es übt seine Wirkungen aus, indem es verschiedene Signalwege moduliert, darunter die NF-κB- und NLRP-3-Signalwege, die an Entzündungen und oxidativem Stress beteiligt sind . Zusätzlich verbessert this compound die Mitochondrienfunktion und reguliert die Autophagie, was zu seinen neuroprotektiven und entzündungshemmenden Eigenschaften beiträgt .

Wirkmechanismus

Target of Action

Dihydromyricetin (DHM), a flavonoid compound, has been found to target multiple pathways and molecules. It has been reported to interact with primary amino acid residues located within the active hydrophobic pockets of Proline Dehydrogenase (PDH)^ . DHM also targets pathways such as NLRP-3, NF-κB, and cytokines, effectively reducing inflammation in various disease models including Alzheimer’s, arthritis, and cardiovascular issues^ .

Mode of Action

DHM interacts with its targets, leading to a variety of changes. For instance, it has been found to inhibit sodium currents (I Na) and enhance calcium current (I K1), affecting the electrophysiological mechanism^ . DHM can also block the progression of the tumor cell cycle and inhibit cell proliferation by regulating the PI3K/Akt pathway, mTOR, and NF‑κB pathway components, such as p53^ .

Biochemical Pathways

DHM affects several biochemical pathways. It has been found to inhibit the PDGF-mediated proliferation of lung cancer fibroblasts by targeting the activation of the extracellular signal-regulated kinase (ERK1/2) and Akt pathways^ . DHM also demonstrates anti-inflammatory effects by targeting NLRP-3, NF-κB, and cytokine pathways^ .

Pharmacokinetics

DMY demonstrates poor bioavailability based on its low solubility and permeability^ . .

Result of Action

The molecular and cellular effects of DHM’s action are diverse. It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective effects^ . DHM can also promote apoptosis, inhibit invasion and migration, and clear reactive oxygen species (ROS), thus exhibiting remarkable anti-cancer effects^ .

Action Environment

The activity of DHM is extremely sensitive to environmental factors such as pH, thermal-processing, and metal ions^ These factors can significantly influence the compound’s action, efficacy, and stability

Biochemische Analyse

Biochemical Properties

Dihydromyricetin interacts with several enzymes, proteins, and other biomolecules. It has been found to regulate the PI3K/Akt pathway, mTOR, and NF‑κB pathway components, such as p53 . It also affects the expression of AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), protein kinase B (Akt), nuclear factor-κB (NF-κB), nuclear factor E2-related factor 2 (Nrf2), ATP-binding cassette transporter A1 (ABCA1), and peroxisome proliferator-activated receptor-γ (PPARγ) .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been shown to inhibit cell proliferation, induce apoptosis, and regulate autophagy . This compound can effectively block the progression of the tumor cell cycle and inhibit cell proliferation . It also has anti-inflammatory effects, including inhibition of NLRP-3, NF-κB, cytokines, and neuroinflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to inhibit the DNA methyltransferase DNMT1 . It can regulate the PI3K/Akt pathway, mTOR, and NF‑κB pathway components, such as p53 . This compound also has the ability to activate sirtuins, AMPK, and Nrf2 .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to reduce cognitive impairment in animal models . The magnitude of the benefits seen in preclinical studies has not yet translated to the effects seen in clinical trials, likely due to the poor stability and bioavailability of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to reduce right ventricular systolic pressure (RVSP), attenuate right ventricular hypertrophy (RVH), alleviate pulmonary arterial remodeling, and reduce IL-6 expression in monocrotaline (MCT) induced PAH of rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to regulate 24 metabolic pathways, including glycolysis, gluconeogenesis, trichloroacetic acid (TCA) cycle, purine metabolism, urea cycle, and so on .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It demonstrates poor bioavailability based on its low solubility and permeability . MRP2 and BCRP were found to be involved in the uptake and transport of this compound, which hindered the absorption of this compound in the intestine .

Subcellular Localization

The subcellular localization of this compound is still under investigation. It has been found that this compound can influence the localization of other molecules. For instance, it has been found to increase the expression of p62, leading to the activation of Nrf2 and HO-1, thereby attenuating oxidative stress .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Dihydromyricetin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Verwendung von Rebentee als Rohmaterial. Der Prozess umfasst die Rückflussextraktion mit Ethylacetat, gefolgt von der Konzentration und Entfernung von Verunreinigungen, um einen Rohextrakt zu erhalten. Anschließend wird Aktivkohle zur Entfärbung und Filtration hinzugefügt, und das Filtrat wird kristallisiert, um rohe Kristalle zu erhalten. Diese Kristalle werden weiter durch Lösen in Ethanol, Filtrieren, Kristallisieren und Trocknen gereinigt .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet häufig die großtechnische Extraktion aus natürlichen Quellen wie Ampelopsis grossedentata. Der Prozess ist optimiert, um eine hohe Reinheit und Ausbeute zu erzielen, was ihn für kommerzielle Anwendungen geeignet macht .

Analyse Chemischer Reaktionen

Reaktionstypen: Dihydromyricetin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Beispielsweise kann es oxidiert werden, um Myricetin zu bilden, eine Verbindung mit ähnlichen, aber unterschiedlichen Eigenschaften .

Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschte Transformation zu gewährleisten .

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen entstehen, sind Myricetin und andere Derivate, die verbesserte oder modifizierte biologische Aktivitäten aufweisen .

Vergleich Mit ähnlichen Verbindungen

Dihydromyricetin wird häufig mit anderen Flavonoiden wie Myricetin, Quercetin und Naringenin verglichen. Während all diese Verbindungen antioxidative und entzündungshemmende Eigenschaften gemeinsam haben, ist this compound aufgrund seiner höheren Stabilität und Bioverfügbarkeit einzigartig . Im Gegensatz zu Myricetin, das eine Doppelbindung im C-Ring aufweist, hat this compound eine Einfachbindung, was für eine größere strukturelle Stabilität sorgt .

Ähnliche Verbindungen:

- Myricetin

- Quercetin

- Naringenin

Diese Verbindungen, obwohl sie in Struktur und Funktion ähnlich sind, unterscheiden sich in ihren spezifischen biologischen Aktivitäten und Stabilitätsprofilen .

Eigenschaften

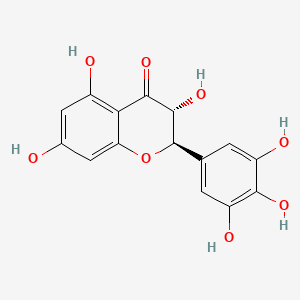

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXSIXMJHKAJOD-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181676 | |

| Record name | Ampelopsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27200-12-0 | |

| Record name | (+)-Dihydromyricetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27200-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ampelopsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027200120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromyricetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ampelopsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROMYRICETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD8QND6427 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.